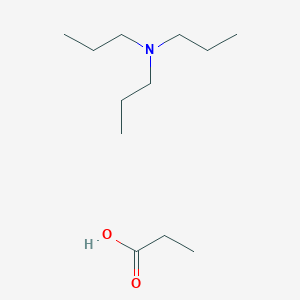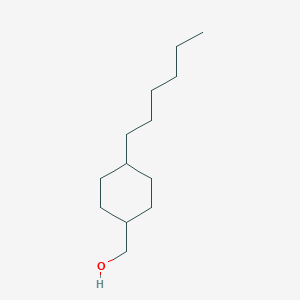
(4-Hexylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hexylcyclohexyl)methanol is an organic compound with the molecular formula C13H26O. It is a cyclohexane derivative where a hexyl group is attached to the cyclohexane ring, and a hydroxymethyl group is attached to the same ring. This compound is a colorless liquid and is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Hexylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the reaction. The hydrogenation process is typically carried out under high pressure and temperature conditions, using catalysts such as zinc oxide-chromic oxide .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hexylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming (4-Hexylcyclohexyl)aldehyde.
Reduction: The compound can be reduced to form (4-Hexylcyclohexyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: (4-Hexylcyclohexyl)aldehyde
Reduction: (4-Hexylcyclohexyl)methane
Substitution: (4-Hexylcyclohexyl)chloride or (4-Hexylcyclohexyl)bromide
Applications De Recherche Scientifique
(4-Hexylcyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of (4-Hexylcyclohexyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic hexyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the hexyl group.
4-Methylcyclohexylmethanol: Contains a methyl group instead of a hexyl group.
(4-Methoxycyclohexyl)methanol: Contains a methoxy group instead of a hexyl group .
Uniqueness
(4-Hexylcyclohexyl)methanol is unique due to its combination of a long hydrophobic hexyl chain and a polar hydroxyl group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Propriétés
Numéro CAS |
71458-09-8 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
(4-hexylcyclohexyl)methanol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h12-14H,2-11H2,1H3 |
Clé InChI |
SOEBJIFCUVQDCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
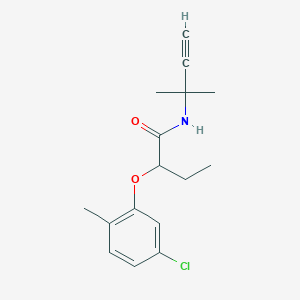

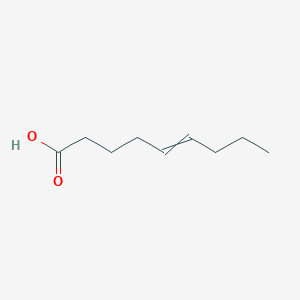


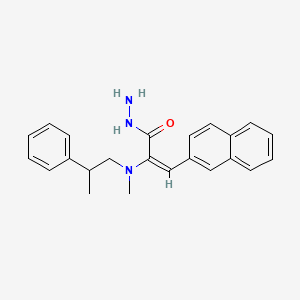
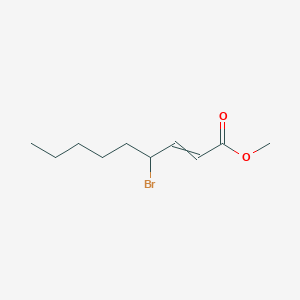
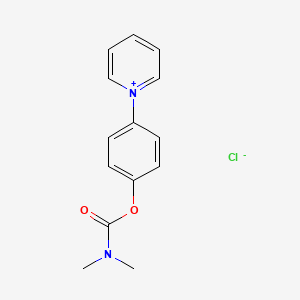

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
